(2,4-Dimethylthiazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone
Description
This compound features a 2,4-dimethylthiazole ring linked via a methanone bridge to a 3-(4-fluorophenyl)-substituted azepane (7-membered nitrogen-containing ring). The 4-fluorophenyl group enhances lipophilicity and may influence receptor binding through hydrophobic or π-π interactions .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-12-17(23-13(2)20-12)18(22)21-10-4-3-5-15(11-21)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAXCWCENNXPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that allows them to exhibit a wide range of biological activities.
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a notable entity in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a thiazole ring and an azepane moiety, which are critical for its biological interactions.
The primary target for this compound appears to be the succinate dehydrogenase enzyme , which plays a crucial role in the citric acid cycle. The interaction with this enzyme leads to alterations in cellular energy production pathways.
Mode of Action
- Enzyme Interaction : The compound is reduced by succinate dehydrogenase within mitochondria, disrupting normal metabolic processes.
- Biochemical Pathways : By affecting the citric acid cycle, it influences ATP production and can induce apoptosis in certain cell types.
Pharmacokinetics
The compound is characterized by:
- Solubility : It is water-soluble and can be effectively solubilized in DMSO.
- Absorption and Distribution : Initial studies suggest favorable absorption characteristics, although detailed pharmacokinetic profiling is required.
Antifungal Activity
Research has indicated that derivatives of this compound exhibit broad-spectrum antifungal activity. For instance:
- Minimum Inhibitory Concentrations (MIC) against Candida albicans ranged from 0.03 to 0.5 μg/mL.
- Similar efficacy was observed against Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 to 2 μg/mL .
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity across different cell lines:
- Compounds derived from the parent structure showed significant cytotoxic effects at concentrations exceeding 20 µM after 48 hours of exposure .
Case Studies
- Cell Viability Assays : Using MTT assays, the biological effects of the compound were evaluated in cultured cells. Results indicated that while some analogs were non-cytotoxic at lower concentrations, others induced significant cell death .
- Antimicrobial Testing : A series of experiments demonstrated that specific modifications to the compound's structure could enhance its antifungal properties, suggesting a structure-activity relationship that merits further exploration .
Data Summary Table
Chemical Reactions Analysis
Post-Synthetic Modifications
-
Thiazole bromination : Reacts with N-bromosuccinimide (NBS) under visible-light irradiation in aqueous conditions (15 min, 92% yield) .
-
Azepane ring functionalization : Undergoes Mannich reactions with secondary amines at the bridgehead nitrogen .
Thiazole Ring
-
Electrophilic substitution : Preferentially occurs at C-5 due to electron-donating methyl groups .
-
Radical reactions : Participates in intramolecular cyclization with triazole radicals under visible light (λ = 450 nm), forming fused heterocycles .
Azepane Moiety
-
Reductive alkylation : Reacts with aldehydes/ketones under H₂/Pd-C to form N-alkylated derivatives .
-
Deprotonation : The bridgehead nitrogen (pKa ~9.2) undergoes acid-base reactions with strong bases (e.g., LDA).
Fluorophenyl Group
-
Electrophilic aromatic substitution : Limited reactivity due to electron-withdrawing fluorine, but undergoes nitration (HNO₃/H₂SO₄, 0°C) at the meta position .
Palladium-Catalyzed Couplings
-
Suzuki-Miyaura cross-coupling : Reacts with aryl boronic acids at the thiazole C-4 position using Pd(Amphos)₂ catalyst (Table 2) .
| Boronic Acid | Product | Yield | TOF (h⁻¹) |
|---|---|---|---|
| 4-Methoxyphenyl | 4'-OMe biaryl derivative | 83% | 12.4 |
| 3-Thienyl | Heteroaroupled product | 71% | 9.8 |
Hydrogenation
-
Selective reduction of the azepane ring’s imine bonds using H₂ (1 atm)/Pd-C in THF/EtOH (4 hr, 95% conversion) .
Visible-Light Reactions
Under blue LED irradiation (λ = 450 nm), the compound participates in:
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Intramolecular cyclization : Forms thiazolo[3,2-b]triazoles via α-bromo diketone intermediates .
-
Radical trapping : TEMPO inhibits reactions (yield drops to 20%), confirming radical intermediates .
| Condition | Product | Yield | Reaction Time |
|---|---|---|---|
| H₂O, visible light | Cyclized triazolothiazole | 94% | 2 hr |
| TEMPO additive | Inhibited reaction | 20% | 5 hr |
Hydrolytic Degradation
The methanone bridge undergoes slow hydrolysis in aqueous acidic conditions (t₁/₂ = 48 hr at pH 3).
Thermal Rearrangement
At >150°C, the azepane ring undergoes Cope elimination , forming vinylogous amide byproducts .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
ADX47273: S-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}methanone
- Key Differences :
- Heterocycle : Oxadiazole (1,2,4-oxadiazol-5-yl) vs. thiazole (2,4-dimethylthiazol-5-yl). Oxadiazoles are electron-deficient, enhancing hydrogen-bond acceptor capacity, whereas thiazoles offer sulfur-mediated hydrophobic interactions .
- Ring Size : Piperidine (6-membered) vs. azepane (7-membered). Azepane's larger ring may alter binding pocket compatibility and pharmacokinetic properties .
- Biological Activity : ADX47273 is a metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator with demonstrated antipsychotic and procognitive effects in preclinical models . The target compound’s thiazole group may shift activity toward other targets, such as kinases or antimicrobial pathways.
(Azepan-1-yl){4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}methanone
- Key Differences :
- Substituent Position : The oxadiazole is para-substituted on a phenyl ring, whereas the target compound’s thiazole is directly attached to the azepane. This positional variance could affect steric hindrance and electronic interactions .
- Lipophilicity : The dimethyl groups on the thiazole in the target compound increase lipophilicity (clogP ~3.2 estimated) compared to the oxadiazole analog (clogP ~2.8) .
Thiadiazole and Triazole Derivatives
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Differences: Heterocycle: 1,2,4-Triazole vs. thiazole. Biological Relevance: Triazole derivatives often show antitumor and antimicrobial activity, whereas thiazoles are prominent in CNS-targeting compounds .
1,3,4-Thiadiazole Derivatives
- The target compound’s single sulfur in the thiazole may offer a safer profile .
Fluorophenyl-Substituted Analogs
(4-Fluorophenyl)[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling 2,4-dimethylthiazole-5-carbonyl chloride with 3-(4-fluorophenyl)azepane, analogous to methods in and .
- Structure-Activity Relationships (SAR) :
- Toxicity Considerations : While thiazoles are generally well-tolerated, dimethyl substitution may require rigorous hepatotoxicity screening (cf. ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
